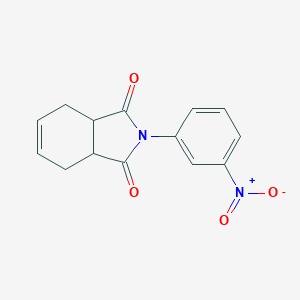

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as NTPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoindolinone derivatives and has been found to possess various biological activities.

科学研究应用

Fungicidal Applications

The compound has been studied for its potential use as a fungicide. Research indicates that derivatives of 1,3-benzoxazines, which share a similar structural motif with the compound , exhibit significant fungicidal activity . This suggests that “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” could be synthesized into new fungicides to control harmful fungi affecting crops.

Bactericidal Properties

Similar to its fungicidal properties, the compound’s structural class has been associated with bactericidal effects. The presence of the nitrophenyl group could potentially enhance these properties, making it a candidate for the development of new antibacterial agents .

Antitumor Activity

Compounds with the 1,3-benzoxazine structure have shown antitumor properties. The nitro group within the “2-(3-nitrophenyl)” moiety could be activated under metabolic conditions, leading to compounds that might inhibit tumor growth or proliferation .

Antituberculosis Potential

The structural analogs of the compound have been documented to have antituberculosis effects. Given the global challenge of tuberculosis and the emergence of drug-resistant strains, this compound could be a starting point for new therapeutic agents .

Anthelmintic Effects

Research on 1,3-benzoxazines has also revealed anthelmintic effects, which could be explored with “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” for the treatment of parasitic worm infections .

Organic Synthesis Intermediate

The compound could serve as an intermediate in organic synthesis, particularly in the formation of more complex molecules with pharmaceutical applications. Its reactivity with various aldehydes and ketones under specific conditions could be exploited for this purpose .

Enzyme Inhibition

There is potential for the compound to act as an enzyme inhibitor, given its structural features. For example, nitrophenyl derivatives have been studied for their interaction with enzymes like penicillin G acylase .

Chemical Rearrangement Studies

The compound’s structure lends itself to chemical rearrangement studies, which are fundamental in understanding reaction mechanisms and developing new synthetic pathways. It could be used to study novel acid-catalyzed rearrangements .

作用机制

Target of Action

The primary target of 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is Penicillin G acylase . This enzyme is produced by the bacterium Escherichia coli . It plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .

Mode of Action

It is known that it interacts with its target, penicillin g acylase . The interaction between the compound and its target may result in changes in the enzymatic activity of Penicillin G acylase .

Biochemical Pathways

Given its interaction with penicillin g acylase, it may influence the metabolic pathways related to the breakdown and utilization of penicillin g .

Result of Action

Given its interaction with penicillin g acylase, it may influence the efficacy of penicillin g .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity .

属性

IUPAC Name |

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-5,8,11-12H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGRFPBBWGWVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)

![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)

![spiro(3,4-diazatricyclo[5.2.1.0~2,6~]deca[3,8]diene-5,9'-[9'H]-fluorene)](/img/structure/B375305.png)

![1-{4-Nitrophenyl}-3-(4-methoxyphenyl)-1,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole](/img/structure/B375308.png)

![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)

![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)

![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)

![5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B375318.png)